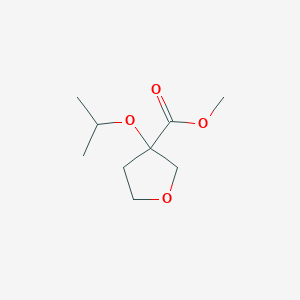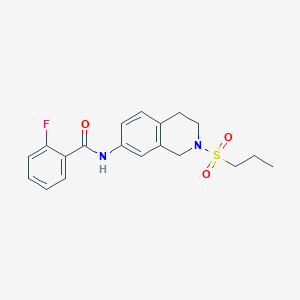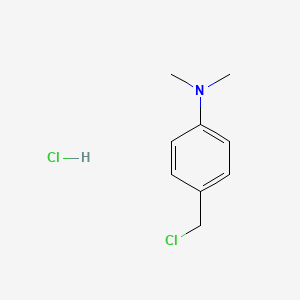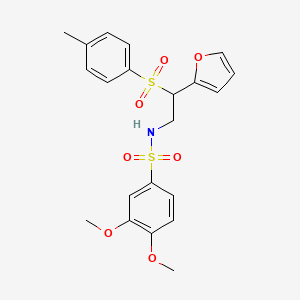
methyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with significant applications in scientific research. Its structure includes a pyran ring, piperidine sulfonyl group, and a phenyl carbamate moiety. This compound is often of interest in medicinal and chemical research due to its unique reactivity and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The presence of a 6-methyl-2-oxo-2h-pyran-4-yl group suggests potential interactions with biological targets via hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. The compound has been found in various biological contexts, such as the hindgut, brain, and hemolymph of bombus terrestris (bumblebee), suggesting it may interact with multiple biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility may vary in different solvents, which can affect its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyran ring followed by the attachment of the piperidine and sulfonyl groups. Each step requires careful control of reaction conditions including temperature, pH, and the use of specific catalysts.
Industrial Production Methods: Industrial synthesis of this compound often relies on scalable methods that ensure high purity and yield. This may include continuous flow synthesis techniques, which allow for precise control over reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, and substitution.
Oxidation: Often involves reagents such as potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Common reducing agents like lithium aluminium hydride or hydrogen in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions, typically using bases like sodium hydride, are common to introduce new functional groups.
Common Reagents and Conditions: The choice of reagents and conditions depends on the desired transformation. For oxidation, mild to strong oxidizing agents under controlled temperatures are used. For reduction, conditions typically involve low temperatures and inert atmospheres to avoid undesired side reactions.
Major Products: The primary products of these reactions depend on the functional groups introduced or modified. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated or deoxygenated products.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile reagent in organic synthesis.
Biology: Biological studies often explore its potential as an inhibitor or activator of various biological pathways, contributing to our understanding of cellular processes.
Medicine: In medicinal chemistry, researchers investigate its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Industrial applications may include its use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Methyl 4-((4-(2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate
Ethyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate
Propyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate
Each of these compounds has slight variations in their structure, which can lead to differences in their reactivity, solubility, and biological effects.
The world of chemical compounds is fascinating and endlessly complex
Properties
IUPAC Name |
methyl N-[4-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7S/c1-13-11-16(12-18(22)27-13)28-15-7-9-21(10-8-15)29(24,25)17-5-3-14(4-6-17)20-19(23)26-2/h3-6,11-12,15H,7-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPGVQWCSQUKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2763723.png)
![ethyl 4-[3-(carbamoylmethyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-9-yl]benzoate](/img/structure/B2763725.png)
![4-[(2,3-dichlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2763726.png)
![[(2-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2763727.png)

![1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2763730.png)

![13-chloro-5-(1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2763733.png)

![Ethyl (2Z)-2-amino-2-[(2-cyclohexylacetyl)hydrazinylidene]acetate](/img/structure/B2763736.png)

![(E)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2763738.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2763741.png)
